molecular formula C4H4N6O2 B1377261 3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1365963-61-6

3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B1377261
CAS No.: 1365963-61-6
M. Wt: 168.11 g/mol
InChI Key: DHLBXCSYEQOBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the bromination of precursor compounds followed by azidation. For instance, 3,3-Bis(azidomethyl)oxetane and 3-azidomethyl-3-methyloxetane can be synthesized by brominating pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB, leading to the formation of the oxetane ring and replacement of bromide substituents with azide ions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of phase-transfer catalysts and controlled reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.

    Triphenylphosphine: Used in the reduction of azides to amines.

    Phase-Transfer Catalysts: Used in the synthesis of azido compounds from brominated precursors.

Major Products:

    Triazoles: Formed from azide-alkyne cycloaddition.

    Amines: Formed from the reduction of azides.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide involves its ability to release nitrogen upon thermal activation or photolysis, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to crosslinking in polymers or the formation of new chemical bonds . The azido group also allows for bioorthogonal reactions, enabling specific labeling and modification of biomolecules without interfering with biological processes .

Comparison with Similar Compounds

  • 3,3-Bis(azidomethyl)oxetane
  • 3-Azidomethyl-3-methyloxetane
  • Poly(3-azidomethyl-3-methyloxetane)
  • Poly(3,3-bis(azidomethyl)oxetane)

Uniqueness: 3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its oxadiazole ring, which imparts distinct reactivity and stability compared to other azido compounds. Its ability to form stable triazoles and participate in bioorthogonal reactions makes it particularly valuable in both synthetic chemistry and biological applications .

Properties

IUPAC Name

3-(azidomethyl)-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O2/c5-3(11)4-8-2(9-12-4)1-7-10-6/h1H2,(H2,5,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLBXCSYEQOBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)C(=O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.